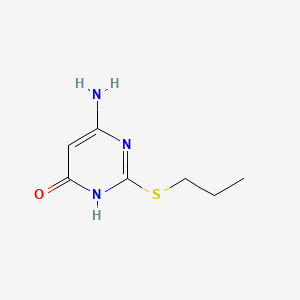

6-Amino-2-(propylsulfanyl)-4-pyrimidinol

説明

6-Amino-2-(propylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by a sulfanylpropyl substituent at the 2-position and an amino group at the 6-position of the pyrimidinol ring. This compound is of interest due to its structural versatility, which allows for modifications that influence solubility, bioavailability, and biological activity. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or agrochemical agents .

特性

分子式 |

C7H11N3OS |

|---|---|

分子量 |

185.25 g/mol |

IUPAC名 |

4-amino-2-propylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h4H,2-3H2,1H3,(H3,8,9,10,11) |

InChIキー |

TVQXCOASVPHSTK-UHFFFAOYSA-N |

正規SMILES |

CCCSC1=NC(=CC(=O)N1)N |

製品の起源 |

United States |

作用機序

6-アミノ-2-(プロピルスルファニル)-4-ピリミジノールがその効果を発揮するメカニズムは、その特定の用途によって異なります。医化学においては、以下のように作用する可能性があります。

酵素阻害: 酵素の活性部位に結合し、その活性を阻害します。

受容体相互作用: 細胞受容体と相互作用して、生物学的経路を調節します。

分子標的と経路:

酵素: キナーゼ、プロテアーゼ、および病気の経路に関わる他の酵素。

受容体: Gタンパク質共役受容体、イオンチャネル。

類似化合物:

6-アミノ-2-(メチルスルファニル)-4-ピリミジノール: プロピル基の代わりにメチル基を持つ類似の構造。

6-アミノ-2-(エチルスルファニル)-4-ピリミジノール: プロピル基の代わりにエチル基を持つ類似の構造。

独自性:

プロピルスルファニル基: プロピルスルファニル基は、メチルおよびエチル類似体と比較して、異なる生物学的活性と反応性を生み出す可能性のある、独特の立体および電子特性を提供します。

汎用性: アミノ基とヒドロキシル基の両方の存在により、さまざまな化学修飾が可能になり、有機合成における汎用性の高い中間体となっています。

この詳細な概要は、合成化学から潜在的な医薬品用途に至るまで、さまざまな分野における6-アミノ-2-(プロピルスルファニル)-4-ピリミジノールの重要性を強調しています。

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituent at the 2-position of the pyrimidinol ring significantly impacts molecular properties. Below is a comparison with key analogues:

Key Observations :

- Propylsulfanyl vs.

- Benzylsulfanyl vs. Propylsulfanyl : The aromatic benzyl group introduces π-π stacking capabilities, which may improve target binding in enzyme inhibition compared to the aliphatic propyl chain .

- Sulfur Absence (2-Amino-6-methyl-4-pyrimidinol): The lack of a sulfur atom eliminates thioether-related reactivity, limiting applications in redox-sensitive contexts .

Enzyme Inhibition

- This compound derivatives (e.g., benzimidazole-semicarbazone hybrids) exhibit α-glucosidase inhibitory activity (IC₅₀ = 12.88–44.35 μg/mL), outperforming acarbose (IC₅₀ = 40.06 μg/mL) . This suggests the propylsulfanyl group contributes to active-site interactions.

- Benzylsulfanyl analogues (e.g., Compound 2 in ) are less explored for enzyme inhibition but show promise in kinase modulation due to their bulkier substituents .

生物活性

6-Amino-2-(propylsulfanyl)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group and a propylsulfanyl substituent, has been the subject of various studies exploring its pharmacological properties, including antibacterial and antiplatelet activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring with amino and propylsulfanyl functional groups, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, analogues of ticagrelor, a known antiplatelet agent, demonstrated significant antibacterial activity against gram-positive bacteria. The structure-activity relationship (SAR) indicated that modifications in the sulfanyl group can enhance antibacterial effects while maintaining antiplatelet activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Activity Against Gram-Positive Bacteria | Reference |

|---|---|---|

| Ticagrelor Analog 7i | Effective | |

| Ticagrelor Analog 7l | Effective | |

| This compound | Potential (Needs Further Study) |

Antiplatelet Activity

This compound and its derivatives have shown promise as antiplatelet agents. The compound's mechanism involves inhibition of the P2Y12 receptor, which is critical in platelet aggregation. Studies have reported that certain modifications to the compound can enhance its potency while reducing side effects associated with traditional antiplatelet therapies .

Table 2: Antiplatelet Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Ticagrelor | 0.5 | |

| Ticagrelor Analog 7i | 0.7 | |

| This compound | TBD (Under Investigation) |

Study on Antibacterial Properties

A comparative study was conducted to evaluate the antibacterial efficacy of various pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the sulfanyl group significantly influenced antibacterial potency. While this compound showed moderate activity, further structural optimization could yield more potent derivatives .

Study on Antiplatelet Effects

In another study focusing on antiplatelet activity, researchers synthesized several analogues of ticagrelor and assessed their ability to inhibit platelet aggregation in vitro. The results demonstrated that compounds structurally related to this compound maintained significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases .

科学的研究の応用

Pharmaceutical Applications

1. Antiplatelet Agents:

One of the primary applications of this compound is as an intermediate in the synthesis of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of heart attacks and strokes. Ticagrelor functions by inhibiting platelet aggregation through reversible antagonism of the P2Y12 receptor, thereby preventing thrombus formation .

2. Cancer Research:

Research has indicated that compounds related to 6-Amino-2-(propylsulfanyl)-4-pyrimidinol may exhibit anti-cancer properties. A study identified a family of compounds that inhibit the growth of cancer cells resistant to dietary carcinogens, suggesting that derivatives of this compound could be explored for their potential in cancer therapy .

3. Adenosine Receptor Modulation:

Recent investigations have highlighted the role of pyrimidine derivatives in modulating adenosine receptors, particularly A1 and A2A subtypes. These receptors are implicated in various physiological processes, including cardiovascular function and neurotransmission. Compounds derived from this compound have shown promise as selective ligands for these receptors, which could lead to novel treatments for conditions such as hypertension and asthma .

Case Study 1: Ticagrelor Synthesis

The synthesis pathway for Ticagrelor involves several steps where this compound serves as a critical intermediate. The process includes specific reactions under controlled conditions to ensure high yield and purity of the final product, demonstrating its importance in pharmaceutical manufacturing .

Case Study 2: Anti-Cancer Activity

In a high-throughput screening study involving 32,000 small molecules, derivatives of this compound were identified as effective inhibitors against PhIP-resistant cancer cells. This highlights its potential utility in developing new therapeutic strategies for gastrointestinal tumors .

Data Tables

| Application | Description | Potential Impact |

|---|---|---|

| Antiplatelet Agent | Intermediate for Ticagrelor synthesis | Reduces risk of heart attacks/strokes |

| Cancer Therapy | Inhibits growth of resistant cancer cells | Potential treatment for gastrointestinal tumors |

| Adenosine Receptor Modulation | Selective ligands for A1 and A2A receptors | New treatments for hypertension/asthma |

化学反応の分析

Substitution Reactions

The amino (–NH₂) and hydroxyl (–OH) groups at positions 4 and 6, respectively, are nucleophilic sites for substitution. The propylsulfanyl (–S–C₃H₇) group at position 2 also participates in reactions due to sulfur’s polarizability.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr at electron-deficient positions. For example:

-

Chlorination : Reaction with POCl₃ or PCl₅ replaces the hydroxyl group with chlorine at position 4 or 6 .

-

Alkoxylation/Amination : Under alkaline conditions, the hydroxyl group can be substituted with alkoxy (–OR) or amino (–NR₂) groups .

Sulfanyl Group Modifications

The propylsulfanyl group is susceptible to oxidation or displacement:

-

Oxidation to sulfone : H₂O₂ or mCPBA converts –S– to –SO₂–.

-

Displacement by amines : Reaction with amines at elevated temperatures replaces –S–C₃H₇ with –NH–R.

Oxidation Reactions

The hydroxyl and sulfanyl groups are primary oxidation targets:

Hydroxyl Group Oxidation

-

Quinone Formation : Strong oxidants like KMnO₄ convert the hydroxyl group to a carbonyl, forming 6-amino-2-(propylsulfanyl)-4-pyrimidone .

Sulfanyl Group Oxidation

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ yields the sulfoxide (–S(O)–C₃H₇).

-

Sulfone Formation : Excess H₂O₂ or prolonged reaction times produce the sulfone (–SO₂–C₃H₇).

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| –S– → –SO– | H₂O₂, CH₃COOH, 25°C | 6-Amino-2-(propylsulfinyl)-4-pyrimidinol | Partial conversion |

| –S– → –SO₂– | H₂O₂, 60°C, 12h | 6-Amino-2-(propylsulfonyl)-4-pyrimidinol | Quantitative yield |

Reduction Reactions

The pyrimidine ring and substituents can be reduced under specific conditions:

Ring Hydrogenation

-

Catalytic hydrogenation (H₂, Pd/C) saturates the pyrimidine ring to a tetrahydropyrimidine.

Functional Group Reduction

-

Nitro Reduction : If a nitro group is introduced (e.g., via nitration), it is reduced to –NH₂ using Sn/HCl or H₂/Pd .

Condensation and Cyclization

The amino group participates in Schiff base formation or heterocyclic syntheses:

-

Schiff Bases : Reacts with aldehydes (e.g., benzaldehyde) to form imines .

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives .

Acid-Base Behavior

The compound exhibits amphoteric properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。